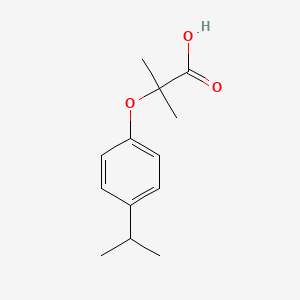

2-(4-Isopropylphenoxy)-2-methylpropanoic acid

概要

説明

2-(4-Isopropylphenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of phenoxypropanoic acid, characterized by the presence of an isopropyl group attached to the phenoxy ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)-2-methylpropanoic acid typically involves the reaction of 4-isopropylphenol with 2-bromo-2-methylpropanoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

2-(4-Isopropylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its role as an active pharmaceutical ingredient (API) in treating several conditions due to its interaction with peroxisome proliferator-activated receptors (PPARs). PPARs are crucial in regulating glucose and lipid metabolism, making this compound a candidate for managing diabetes-related complications and metabolic disorders.

Case Study: PPAR Activation

Research indicates that derivatives activating PPAR subtypes can ameliorate conditions such as:

- Hypoglycemia and Hyperlipidemia : The compound has shown promise in improving insulin sensitivity and lipid profiles in diabetic models .

- Inflammatory Diseases : Its anti-inflammatory properties have been noted in conditions like rheumatoid arthritis and asthma, where it may help reduce inflammation markers .

Pharmacological Research

The pharmacological profile of 2-(4-Isopropylphenoxy)-2-methylpropanoic acid suggests its utility in treating infections and cancers.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. It has potential applications in treating:

- Urinary Tract Infections : Effective against pathogens commonly responsible for UTIs.

- Respiratory Infections : It may be beneficial in managing acute bacterial infections such as sinusitis and bronchitis .

Anticancer Properties

The compound has been explored for its ability to inhibit cancer cell proliferation. It shows potential against various cancer types, including:

- Breast Cancer : Particularly hormone-receptor positive types.

- Colon Cancer : Demonstrated efficacy in preclinical models .

Material Science Applications

Beyond pharmacological uses, this compound is being studied for its properties in material science, particularly in developing biodegradable polymers.

Biodegradable Polymers

Research indicates that incorporating this compound into polymer matrices can enhance biodegradability while maintaining mechanical strength. This is particularly relevant for:

- Medical Implants : Its use in biodegradable implants can reduce long-term complications associated with traditional materials .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Diabetes management, inflammatory diseases | Activates PPARs; improves insulin sensitivity |

| Pharmacological Research | Antimicrobial & anticancer activity | Effective against various bacteria; inhibits cancer cell growth |

| Material Science | Biodegradable polymers for medical use | Enhances biodegradability without compromising strength |

作用機序

The mechanism of action of 2-(4-Isopropylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

類似化合物との比較

Similar Compounds

- 2-(4-Isopropylphenoxy)propanoic acid

- 2-(4-Isopropylphenoxy)butanoic acid

- 2-(4-Isopropylphenoxy)acetic acid

Uniqueness

2-(4-Isopropylphenoxy)-2-methylpropanoic acid is unique due to the presence of the isopropyl group and the specific arrangement of functional groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

生物活性

2-(4-Isopropylphenoxy)-2-methylpropanoic acid, also known by its CAS number 669747-64-2, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

- Structure : The compound features a phenoxy group attached to a branched propanoic acid structure, which is significant for its biological interactions.

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). It modulates the nuclear factor-kappa B (NF-κB) pathway, which is crucial in regulating inflammatory responses .

2. Antimicrobial Properties

The compound has shown effectiveness against various bacterial and fungal strains. It disrupts microbial cell membrane integrity, leading to cell lysis and death. This mechanism includes interference with the synthesis of essential cellular components, thus inhibiting microbial growth .

3. Potential Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, although further research is necessary to elucidate the specific pathways involved .

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that treatment with this compound significantly reduced paw edema induced by carrageenan, indicating its potential use in treating inflammatory conditions.

Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism of Action | Observed Effects |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 and modulation of NF-κB | Reduced edema in murine models |

| Antimicrobial | Disruption of cell membrane integrity | Effective against specific bacteria and fungi |

| Anticancer | Induction of apoptosis in cancer cell lines | Growth inhibition in vitro |

Applications in Medicine and Industry

The compound is being explored for various applications:

特性

IUPAC Name |

2-methyl-2-(4-propan-2-ylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)10-5-7-11(8-6-10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJWETIJBZKRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364173 | |

| Record name | 2-(4-isopropylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669747-64-2 | |

| Record name | 2-(4-isopropylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。